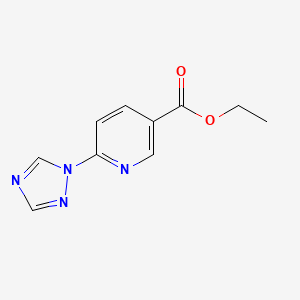

ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl nicotinate with a 1,2,4-triazole derivative. The exact synthetic pathway and conditions may vary based on the specific research study. Spectroscopic techniques such as IR , 1H-NMR , Mass spectroscopy , and Elemental analysis are used to confirm the structures of synthesized derivatives .

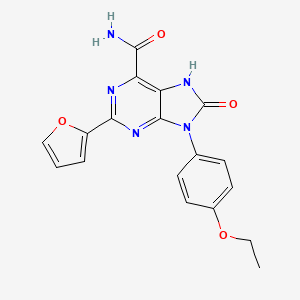

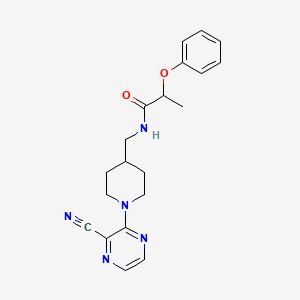

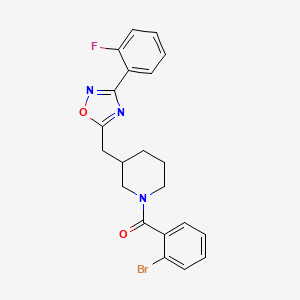

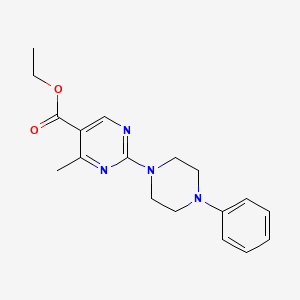

Molecular Structure Analysis

The molecular structure of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate consists of a nicotinate moiety linked to a 1,2,4-triazole ring. The 1H-1,2,4-triazole group contributes to its pharmacological properties .

Applications De Recherche Scientifique

Anticancer Applications

1,2,4-triazole derivatives, including ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, have shown promising results as anticancer agents . In a study, several 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antimicrobial Applications

Triazole compounds, including ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, have demonstrated significant antimicrobial activity . In a study, a series of triazole and pyrazole compounds containing thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . Some of these compounds showed high growth inhibitory activity at MIC values of 4.0 to 5.1 μg/ml .

Antioxidant Applications

Triazole compounds have also been found to possess antioxidant properties . The antioxidant properties of these compounds were evaluated using the DPPH free radical-scavenging assay, and they demonstrated remarkable activity compared to the standard antioxidant .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the probable interactions of triazole compounds with various enzymes . These studies can provide new insights for developing these new hybrids as potential antimicrobial agents .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides a rapid synthesis of these derivatives and obtains different products with structural diversity .

Biological Evaluation

The compound has been used in biological evaluations to assess its cytotoxic activities against tumor cell lines . The findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines, with IC 50 value ranges of 15.6–39.8 and 23.9–41.8 µM for MCF-7 and HCT-116 cells, respectively .

Mécanisme D'action

Target of Action

Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as ethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in the regulation of gene expression during cellular stress responses and inflammatory processes, respectively .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with active residues of these proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in the protein-folding capacity of the ER, leading to the accumulation of misfolded proteins . The NF-kB pathway is involved in the regulation of immune and inflammatory responses . By inhibiting these pathways, the compound can potentially reduce inflammation and protect neuronal cells .

Pharmacokinetics

The compound’s predicted density is 132±01 g/cm3, and its predicted boiling point is 3918±520 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases and conditions involving neuroinflammation .

Propriétés

IUPAC Name |

ethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(12-5-8)14-7-11-6-13-14/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQVEQQZDLZCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2919576.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2919578.png)

![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2919592.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2919597.png)